molecular formula C12H18O3 B12545460 Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol CAS No. 144077-18-9

Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol

Cat. No.: B12545460
CAS No.: 144077-18-9
M. Wt: 210.27 g/mol
InChI Key: WAWMTMWRKWYEFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol typically involves the reaction of cyclohexanemethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of cyclohexanemethanol and the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is unique due to its specific ester linkage and the presence of both acetic acid and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

144077-18-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol

InChI

InChI=1S/C10H14O.C2H4O2/c1-8(2)10-5-3-9(7-11)4-6-10;1-2(3)4/h3,5,7,10-11H,1,4,6H2,2H3;1H3,(H,3,4)

InChI Key

WAWMTMWRKWYEFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=CO)C=C1.CC(=O)O

Origin of Product

United States

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